4-(1H-Imidazol-1-yl)benzoic acid
Overview
Description
4-(1H-Imidazol-1-yl)benzoic acid is a compound that has been the subject of various studies due to its potential applications in coordination chemistry and pharmacology. It is known for its ability to form coordination polymers and exhibit interesting photoluminescence properties . The compound's structure allows it to interact with other molecules through hydrogen bonding and π-π stacking interactions, which are essential in the formation of complex molecular architectures .
Synthesis Analysis
The synthesis of 4-(1H-imidazol-1-yl)benzoic acid and its derivatives has been explored through different methods. Ionothermal synthesis has been employed to create coordination polymers with this compound, utilizing ionic liquids to facilitate the crystallization process . Additionally, a regioselective synthesis approach has been developed for related compounds, which involves intramolecular cyclization in the presence of a base . These methods highlight the versatility and reactivity of the imidazole ring when functionalized with a benzoic acid moiety.
Molecular Structure Analysis
The molecular structure of 4-(1H-imidazol-1-yl)benzoic acid derivatives has been characterized by various techniques, including single-crystal X-ray analysis. The studies reveal that hydrogen bonding, such as N-H…N and C-H…N interactions, plays a crucial role in the crystal structure organization . The imidazole ring can adopt different conformations, contributing to the overall stability and geometry of the molecular structure .
Chemical Reactions Analysis
4-(1H-Imidazol-1-yl)benzoic acid participates in chemical reactions that lead to the formation of coordination polymers. In these reactions, the imidazole and carboxylic acid functional groups coordinate with metal ions to form two-dimensional laminar layers, which are further stabilized by chloride ions completing the metal coordination . The compound's reactivity is also evident in its ability to undergo regioselective cyclization to produce cyano-imidazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1H-imidazol-1-yl)benzoic acid derivatives have been studied, revealing interesting photoluminescence emissions. For instance, the coordination polymer synthesized using zinc exhibits two emission peaks, which are attributed to ligand-centered transitions and ligand-to-metal charge transfer . The compound's ability to form strong O-H…N hydrogen bonds and π-π stacking interactions contributes to the formation of supramolecular structures, which can influence its physical properties .
Scientific Research Applications
Corrosion Inhibition
4-(1H-Imidazol-1-yl)benzoic acid and its derivatives have shown significant potential in the field of corrosion inhibition. Studies demonstrate their effectiveness in preventing corrosion of steel in acidic mediums. These compounds act as mixed-type inhibitors, simultaneously preventing anodic and cathodic reactions. For instance, imidazole-based molecules have been found to significantly inhibit the corrosion of carbon steel in acid medium, with their efficiency being proportional to their global hardness. The lower the hardness, the higher the inhibition efficiency, indicating a softer molecule leads to better anticorrosion performance (Costa et al., 2021).
Biological Applications
The benzimidazole derivatives of 4-(1H-Imidazol-1-yl)benzoic acid have shown promising results in various biological applications, such as elastase inhibition, antioxidant activity, and DNA binding potential. These properties make them potential candidates for drug development. For instance, a benzimidazole-based thiourea compound demonstrated significant elastase inhibition and antioxidant activity, as well as the ability to bind with DNA, indicating its potential as a drug candidate (Arshad et al., 2020).
Photocatalysis
Imidazole derivatives are being explored for their photocatalytic applications. For example, edge grafting of 4-(1H-Imidazol-2-yl) benzoic acid on g-C3N4 with NiS cocatalysts has shown a significant increase in photocatalytic hydrogen evolution. This demonstrates the potential of these compounds in enhancing the efficiency of photocatalytic reactions, essential for sustainable energy production (Liang et al., 2022).
Coordination Polymers
Compounds based on 4-(1H-Imidazol-1-yl)benzoic acid have been used to synthesize novel coordination polymers, which have shown potential in luminescent sensing and magnetic properties. These polymers have diverse applications, including in the field of materials science and nanotechnology (He et al., 2020).
Synthesis of Novel Compounds
Research also focuses on synthesizing new compounds using 4-(1H-Imidazol-1-yl)benzoic acid derivatives, which have potential in various fields including antimicrobial, antioxidant, and anticancer treatments. These compounds are synthesized through various methods and tested for different biological activities (Pothuri et al., 2020).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Future Directions
Future research could explore the potential applications of 4-(1H-Imidazol-1-yl)benzoic acid and similar compounds. For instance, some coordination frameworks constructed from similar compounds exhibit tunable photoluminescences upon thermochromisms . Additionally, imidazole compounds are known for their broad range of chemical and biological properties , suggesting potential for further exploration in various fields.
properties
IUPAC Name |
4-imidazol-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDZIWWYNTQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353057 | |
Record name | 4-(1H-Imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-yl)benzoic acid | |
CAS RN |
17616-04-5 | |
Record name | 4-(1H-Imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Imidazolyl)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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